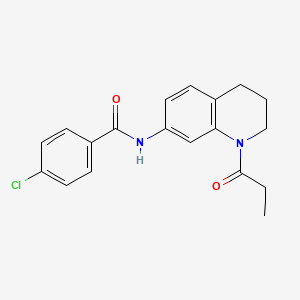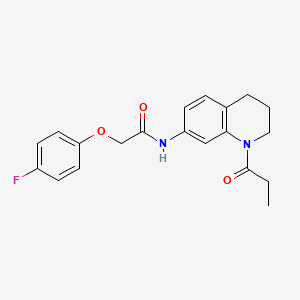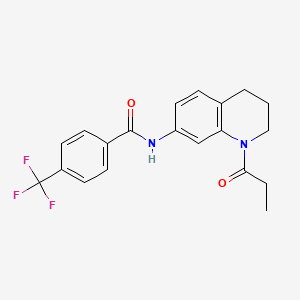
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as 4-Chloro-N-propylquinolinesulfonamide, is an organic compound used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is a member of the benzamide class. This compound has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions.
Applications De Recherche Scientifique
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been used in a variety of scientific studies due to its ability to act as a ligand for metal ions, its ability to act as a catalyst in organic reactions, and its ability to act as a substrate in enzymatic reactions. It has been used in studies of enzyme inhibition, enzyme activation, and protein-ligand binding. It has also been used in studies of drug delivery systems, drug metabolism, and drug transport. In addition, it has been used in studies of the structure and function of proteins and nucleic acids.
Mécanisme D'action
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to act as a ligand for metal ions, such as copper, zinc, and iron. It has also been shown to act as a catalyst in organic reactions, such as the synthesis of polymers and the formation of amides. Additionally, it has been shown to act as a substrate in enzymatic reactions, such as the hydrolysis of esters.
Biochemical and Physiological Effects
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase-2 and lipoxygenase. It has also been shown to activate enzymes, such as phospholipase A2 and cyclooxygenase-1. Additionally, it has been shown to bind to proteins, such as the estrogen receptor and the androgen receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments has a number of advantages. It is a relatively stable compound that is easy to synthesize and purify. Additionally, it is a relatively non-toxic compound that can be used in a variety of experiments. The main limitation of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.
Orientations Futures
There are a number of potential future directions for the use of 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. It could be used to study the structure and function of proteins and nucleic acids. It could also be used to study the mechanisms of drug delivery, drug metabolism, and drug transport. Additionally, it could be used to study the effects of enzyme inhibition and enzyme activation on cellular processes. Finally, it could be used to study the effects of metal ion binding on biochemical and physiological processes.
Méthodes De Synthèse
4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized through a two-step process. First, 4-chloro-N-propylquinoline is synthesized through the reaction of 4-chloro-N-propylbenzamide and potassium carbonate in the presence of acetic acid. This reaction produces a yellow solid that is then purified by recrystallization. The second step is the reaction of the purified 4-chloro-N-propylquinoline with sulfuric acid to produce 4-Chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide. This reaction produces a white solid that is then purified by recrystallization.
Propriétés
IUPAC Name |
4-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-2-18(23)22-11-3-4-13-7-10-16(12-17(13)22)21-19(24)14-5-8-15(20)9-6-14/h5-10,12H,2-4,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCOCIKSJAHSSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6570001.png)
![N-(2,4-dimethoxyphenyl)-2-{5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6570009.png)











